5-(5-Chloro-2-methylphenyl)-1-methyl-1h-pyrazol-4-amine
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Overview
Description
5-(5-Chloro-2-methylphenyl)-1-methyl-1h-pyrazol-4-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a 5-chloro-2-methylphenyl group and a methyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-2-methylphenyl)-1-methyl-1h-pyrazol-4-amine typically involves the reaction of 5-chloro-2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloro-2-methylphenyl)-1-methyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
5-(5-Chloro-2-methylphenyl)-1-methyl-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-Chloro-2-methylphenyl)-1-methyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methylphenyl isocyanate
- 5-Chloro-2-methylphenol
- 2-Chloro-5-methylbenzene
Uniqueness
5-(5-Chloro-2-methylphenyl)-1-methyl-1h-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Biological Activity
5-(5-Chloro-2-methylphenyl)-1-methyl-1H-pyrazol-4-amine, with the CAS number 1224944-61-9, is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of compounds known for their diverse therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, supported by case studies and research findings.
- Molecular Formula : C₁₁H₁₂ClN₃
- Molecular Weight : 221.68 g/mol
- Structural Features : The presence of a chloro group and a methyl group on the phenyl ring enhances its chemical reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound has been explored primarily through its interaction with various biological targets. Research indicates that compounds in the pyrazole class often exhibit:
- Anticancer Activity : Pyrazole derivatives have shown significant antiproliferative effects against various cancer cell lines.
- Anti-inflammatory Effects : These compounds are also investigated for their potential to reduce inflammation.
- Antimicrobial Properties : Some studies suggest effectiveness against bacterial and fungal infections.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:
- In vitro Studies : Research indicates that pyrazole derivatives can inhibit the growth of cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound demonstrated IC₅₀ values indicating effective antiproliferative activity.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Enzyme Inhibition : Pyrazole derivatives may inhibit specific kinases involved in cancer cell proliferation.
- DNA Interaction : Some studies suggest binding affinity to DNA, which could lead to apoptosis in cancer cells.
Case Studies
A comprehensive study conducted on various pyrazole derivatives, including our compound of interest, revealed significant findings:
-
Study on Anticancer Efficacy :
- A series of pyrazole compounds were synthesized and screened against several cancer cell lines.
- The study reported that modifications in the substituents on the pyrazole ring influenced cytotoxicity levels.
-
Anti-inflammatory Activity Assessment :
- Another research focused on evaluating anti-inflammatory properties through assays measuring nitric oxide production in macrophages.
- Results indicated that certain pyrazole derivatives significantly reduced nitric oxide levels.
Properties
Molecular Formula |
C11H12ClN3 |
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Molecular Weight |
221.68 g/mol |
IUPAC Name |
5-(5-chloro-2-methylphenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12ClN3/c1-7-3-4-8(12)5-9(7)11-10(13)6-14-15(11)2/h3-6H,13H2,1-2H3 |
InChI Key |
BAHHVIUFCFKGER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2=C(C=NN2C)N |
Origin of Product |
United States |
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